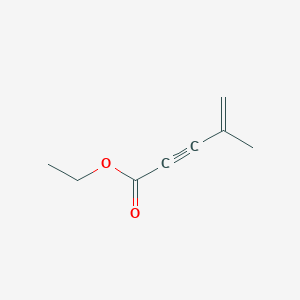
Ethyl 4-methylpent-4-en-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C8H10O2. It is an ester, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is notable for its unique structure, which includes both an alkyne (carbon-carbon triple bond) and an alkene (carbon-carbon double bond) within the same molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylpent-4-en-2-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-methylpent-4-en-2-ynoic acid+ethanolH2SO4ethyl 4-methylpent-4-en-2-ynoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.
Comparación Con Compuestos Similares
Ethyl 4-methylpent-4-en-2-ynoate can be compared to other esters and compounds with similar functional groups:
Ethyl acetate: A simple ester with a similar structure but lacks the alkyne and alkene groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Ethyl 4-hydroxy-4-methylpent-2-ynoate: A compound with a hydroxyl group instead of an alkene, showing different reactivity and applications.
Propiedades
Número CAS |
80220-85-5 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
ethyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3 |
Clave InChI |
XCJFEQBPKMOFTB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


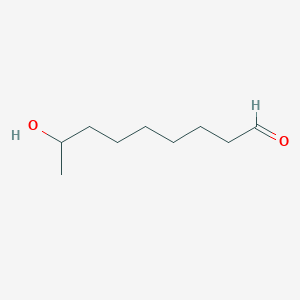
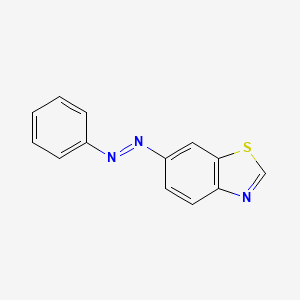
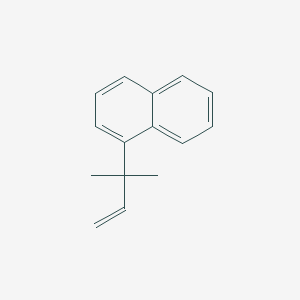

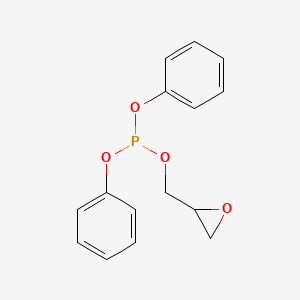
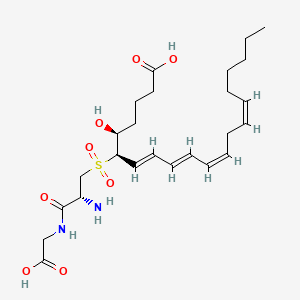
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

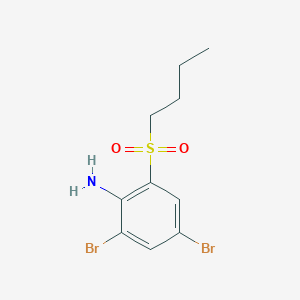
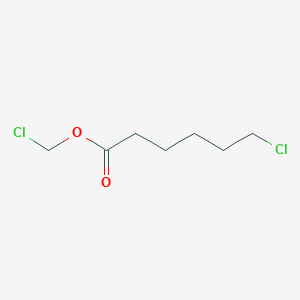

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

